Ritonavir

Catalog No.
S579205
CAS No.
155213-67-5
M.F
C37H48N6O5S2
M. Wt
720.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritonavir

CAS Number

155213-67-5

Product Name

Ritonavir

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

solubility

Practically insoluble
Freely soluble in methanol and ethanol; soluble in isopropanol.
In water, 1.1X10-4 mg/L @ 25 °C /Estimated/
1.26e-03 g/L

Synonyms

155213-67-5; Norvir; ABT-538; A-84538; Abbott 84538

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

HIV/AIDS Treatment:

Ritonavir, originally developed as a human immunodeficiency virus (HIV) protease inhibitor, remains a cornerstone in antiretroviral therapy (ART). While it possesses some antiviral activity, its primary function in ART is as a pharmacokinetic enhancer. It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, delaying the metabolism of other protease inhibitors, thereby increasing their blood concentrations and efficacy. This has dramatically improved the effectiveness of various ART regimens, leading to significant improvements in patient outcomes.

Hepatitis C Treatment:

Ritonavir's CYP3A4 inhibition property extends beyond HIV treatment. In combination with other drugs, it plays a crucial role in treating hepatitis C virus (HCV) infection. Specifically, the combination drug ombitasvir/paritaprevir/ritonavir and dasabuvir is highly effective for treating HCV genotype 1, offering a cure rate exceeding 90% with minimal side effects.

Beyond Antiviral Applications:

Research into ritonavir's potential applications extends beyond infectious diseases. Due to its ability to modulate protein processing pathways, it has been investigated in various other areas:

  • Cancer: Preclinical studies suggest ritonavir may enhance the efficacy of some cancer therapies by inhibiting tumor growth and metastasis. However, further research is needed to determine its clinical effectiveness [].
  • Neurodegenerative Diseases: Ritonavir's potential to modulate protein aggregation has led to its exploration in diseases like Alzheimer's and Parkinson's. However, clinical trials have yielded mixed results, and further research is necessary [].
  • Inflammation and Autoimmune Diseases: Ritonavir's immunomodulatory properties have been investigated in autoimmune disorders like rheumatoid arthritis. While some studies show promise, larger clinical trials are needed to confirm its efficacy [].

Ritonavir is a protease inhibitor that was originally developed to combat HIV. It functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. By preventing the cleavage of viral protein precursors, ritonavir effectively halts the production of infectious virions . The compound has a molecular formula of C₃₇H₄₈N₆O₅S₂ and is characterized by its complex structure, which includes thiazole and phenyl groups .

Ritonavir has two primary mechanisms of action relevant to HIV/AIDS treatment:

  • Direct Antiviral Effect: Ritonavir binds to an enzyme called HIV protease, which the virus needs to mature and replicate []. This inhibits viral replication but at a relatively low potency [].
  • Pharmacokinetic Enhancement: More importantly, Ritonavir acts as a pharmacokinetic enhancer for other protease inhibitors in HAART regimens [, ]. It inhibits the CYP3A4 enzyme in the liver, which is responsible for metabolizing many drugs, including other HIV protease inhibitors [, ]. By inhibiting CYP3A4, Ritonavir slows down the breakdown of these other drugs, allowing them to stay active in the body for longer durations and at higher concentrations [, ]. This significantly improves the efficacy of the entire HAART regimen.

Ritonavir can cause several side effects, including nausea, vomiting, diarrhea, and abdominal pain []. It can also interact with other medications, potentially increasing their toxicity []. Ritonavir is generally well-tolerated, but careful monitoring and dose adjustments are crucial during treatment [].

Data on Toxicity:

  • Oral median lethal dose (LD50) in rats: >5 g/kg []

Ritonavir undergoes various chemical transformations primarily through metabolic pathways involving cytochrome P450 enzymes. It is predominantly metabolized by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The drug's metabolism results in several oxidative metabolites, some of which retain antiviral activity .

Ritonavir exhibits potent antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 0.02 μM . Its mechanism involves binding to the active site of HIV-1 protease, thereby inhibiting its function and leading to the production of immature viral particles . Additionally, ritonavir's role as an inhibitor of cytochrome P450 3A4 significantly enhances the bioavailability of other protease inhibitors when used in combination therapies .

The synthesis of ritonavir was first detailed by researchers at Abbott Laboratories. The process begins with an aldehyde derived from phenylalanine, which undergoes a pinacol coupling reaction using zinc dust and vanadium(III) chloride. This intermediate is then converted into an epoxide and subsequently reduced to form a key diamine structure. The final steps involve treating this diamine with thiazole derivatives to yield ritonavir .

Ritonavir is primarily used in combination therapies for HIV/AIDS treatment, often as a booster for other protease inhibitors due to its ability to enhance their efficacy by inhibiting their metabolism . It has also been employed in treating Hepatitis C, particularly in combination regimens that include other antiviral agents . Furthermore, ongoing research is investigating its potential applications in oncology due to its unique metabolic properties .

Ritonavir is known for its significant drug-drug interactions, primarily due to its inhibition of cytochrome P450 3A4. This can lead to increased serum levels of co-administered drugs metabolized by this enzyme, resulting in enhanced efficacy but also potential toxicity . Caution is advised when administering ritonavir alongside other medications that are substrates or inducers of cytochrome P450 enzymes.

Several compounds share structural or functional similarities with ritonavir. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LopinavirProtease inhibitorOften combined with ritonavir for synergy; less potent than ritonavir alone.
SaquinavirProtease inhibitorSimilar mechanism but has different pharmacokinetic properties.
AtazanavirProtease inhibitorUnique for its once-daily dosing; less effect on cytochrome P450 compared to ritonavir.
NelfinavirProtease inhibitorHas a different resistance profile; not commonly used in modern regimens.

Ritonavir's uniqueness lies in its dual role as both an antiviral agent and a metabolic enhancer for other drugs, making it indispensable in antiretroviral therapy regimens.

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to light tan powder

XLogP3

6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

720.31276100 g/mol

Monoisotopic Mass

720.31276100 g/mol

Heavy Atom Count

50

LogP

3.9
log Kow = 6.27 /Estimated/
3.9

UNII

O3J8G9O825

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (42.39%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (96.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (43.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (57.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (43.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (54.35%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (52.17%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ritonavir is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection. In the US, Europe, and Canada, ritonavir, in combination with [nirmatrelvir], is indicated for the treatment of mild-to-moderate coronavirus disease 2019 (COVID-19) in adults who are at high risk for progression to severe COVID-19, including hospitalization or death. In Europe, this therapeutic indication is approved under conditional marketing authorization.
FDA Label
Ritonavir is indicated in combination with other antiretroviral agents for the treatment of HIV-1-infected patients (adults and children of two years of age and older).
Ritonavir is indicated in combination with other antiretroviral agents for the treatment of HIV 1 infected patients (adults and children of 2 years of age and older).

Livertox Summary

Ritonavir is an antiretroviral protease inhibitor that is widely used in combination with other protease inhibitors in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Ritonavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with ritonavir may result of an exacerbation of the underlying chronic hepatitis B or C.

Drug Classes

Antiviral Agents

Therapeutic Uses

Ritonavir is indicated in combination with nucleoside analogs or as monotherapy for the treatment of HIV infection or AIDS. /Included in US product labeling/
Lopinavir/ritonavir has demonstrated antiviral activity in the HIV-infected adult. The objective of this study was to investigate a liquid coformulation of lopinavir/ritonavir, in combination with reverse transcriptase inhibitors, in HIV-infected children. One hundred antiretroviral (ARV)-naive and ARV-experienced, nonnucleoside reverse transcriptase inhibitor-naive children between 6 months and 12 years of age participated in this Phase I/II, open label, multicenter trial. Subjects initially received either 230/57.5 mg/sq m or 300/75 mg/sq m lopinavir/ritonavir twice daily; ARV-naive subjects also received stavudine and lamivudine, whereas ARV-experienced subjects also received nevirapine and one or two nucleoside reverse transcriptase inhibitors. Lopinavir/ritonavir pharmacokinetics, safety and efficacy were evaluated. All subjects were escalated to the 300/75 mg/sq m twice daily dose based on results from an interim pharmacokinetic and safety evaluation. The pharmacokinetics of lopinavir did not appear to be dependent on age when dosing was based on body surface area but were decreased on coadministration with nevirapine. Overall 79% of subjects had HIV RNA levels <400 copies/mL at Week 48 (intent-to-treat: missing = failure). Mean increases in absolute and relative (percent) CD4 counts from baseline to Week 48 were observed in both ARV-naive subjects (404 cells/cu mm; 10.3%) and ARV-experienced subjects (284 cells/cu mm; 5.9%). Only one subject prematurely discontinued the study because of a study drug-related adverse event. The liquid coformulation of lopinavir/ritonavir demonstrated durable antiviral activity and was safe and well-tolerated after 48 weeks of treatment in HIV-infected children.

Pharmacology

Ritonavir is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1). Protease inhibitors block the part of HIV called protease. HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1. Ritonavir binds to the protease active site and inhibits the activity of the enzyme. This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles. Protease inhibitors are almost always used in combination with at least two other anti-HIV drugs. Modern protease inhibitors require the use of low-dose ritonavir to boost pharmacokinetic exposure through inhibition of metabolism via the cytochrome P450 3A4 enzyme pathway.
Ritonavir is a peptidomimetic agent that inhibits both HIV-1 and HIV-2 proteases. Ritonavir is highly inhibited by serum proteins but boosts the effect of other HIV proteases by blocking their degradation by cytochrome P450.

MeSH Pharmacological Classification

HIV Protease Inhibitors

ATC Code

J05AE03
J05AR10
J05AP53
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AE - Protease inhibitors
J05AE03 - Ritonavi

Mechanism of Action

Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels.
Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic.
Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus.
While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.

Vapor Pressure

1.1X10-27 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

155213-67-5

Absorption Distribution and Excretion

The absolute bioavailability of ritonavir has not been determined. Following oral administration, peak concentrations are reached after approximately 2 hours and 4 hours (Tmax) after dosing under fasting and non-fasting conditions, respectively. It should be noted that ritonavir capsules and tablets are not considered bioequivalent.
Ritonavir is primarily eliminated in the feces. Following oral administration of a single 600mg dose of radiolabeled ritonavir, approximately 11.3 ± 2.8% of the dose was excreted into the urine, of which 3.5 ± 1.8% was unchanged parent drug. The same study found that 86.4 ± 2.9% of the dose was excreted in the feces, of which 33.8 ± 10.8% was unchanged parent drug.
The estimated volume of distribution of ritonavir is 0.41 ± 0.25 L/kg.
The apparent oral clearance at steady-state is 8.8 ± 3.2 L/h. Renal clearance is minimal and estimated to be <0.1 L/h.
Ritonavir and its metabolites are eliminated from the body predominantly in the feces (86% of unchanged drug and metabolites), with minor urinary elimination (11%, mostly metabolites).
Absorption of ritonavir is only slightly affected by diet, and this is somewhat dependent on the formulation. The overall absorption of ritonavir from the capsule formulation may increase by 15% when taken with meals. ... There is greater than sixfold variability in drug trough concentrations among patients given 600 mg of ritonavir every 12 hours.
The extent of oral absorption is high and is not affected by food. Within the clinical concentration range, ritonavir is approximately 98 to 99% bound to plasma proteins, including albumin and alpha 1-acid glycoprotein. Cerebrospinal fluid (CSF) drug concentrations are low in relation to total plasma concentration. However, parallel decreases in the viral burden have been observed in the plasma, CSF and other tissues. ... About 34% and 3.5% of a 600 mg dose is excreted as unchanged drug in the feces and urine, respectively. The clinically relevant t1/2 beta is about 3 to 5 hours. Because of autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration. The pharmacokinetics of ritonavir are relatively linear after multiple doses, with apparent oral clearance averaging 7 to 9 L/hr.
Ritonavir is excreted principally in the feces, both as unchanged drug and metabolites. Following oral administration of 600 mg of radiolabeled ritonavir as the oral solution, 86.4% of the dose is excreted in feces (33.8% as unchanged drug) and 11.3% of the dose is excreted in urine (3.5% as unchanged drug).
For more Absorption, Distribution and Excretion (Complete) data for RITONAVIR (6 total), please visit the HSDB record page.

Metabolism Metabolites

Ritonavir circulates in the plasma predominantly as unchanged drug. Five metabolites have been identified. The isopropylthiazole oxidation metabolite (M-2) is the major metabolite in low plasma concentrations and retains similar antiviral activity to unchanged ritonavir. The cytochrome P450 enzymes CYP3A and CYP2D6 are the enzymes primarily involved in the metabolism of ritonavir.
... Ritonavir is primarily metabolised by cytochrome P450 (CYP) 3A isozymes and, to a lesser extent, by CYP2D6. Four major oxidative metabolites have been identified in humans, but are unlikely to contribute to the antiviral effect. ...
Five ritonavir metabolites have been identified in human urine and feces. The isopropylthiazole oxidation metabolite (M2) appears to be the major metabolite. M2 (but not other metabolites) has antiviral activity similar to that of ritonavir; however, only very low concentrations of this metabolite are present in plasma. Other metabolites identified in in vitro studies include a decarbamoylated metabolite (M1) and a product of N-dealkylation at the urea terminus (M11).

Wikipedia

Ritonavir
Idarubicin

Drug Warnings

The most frequent adverse effects associated with ritonavir therapy involve the GI tract. In one clinical study in HIV-infected patients, nausea occurred in 25.6%, vomiting in 13.7%, diarrhea in 15.4%, taste perversion in 11.1%, abdominal pain in 6%, local throat irritation in 1.7%, anorexia in 1.7%, and flatulence in 0.9% of patients who received ritonavir monotherapy. In clinical studies in patients with HIV infection who received ritonavir in conjunction with nucleoside antiretroviral therapy or ritonavir in conjunction with saquinavir, nausea occurred in 18.4-46.6%, vomiting in 7.1-23.3%, diarrhea in 22.7-25%, taste perversion in 5-17.2%, anorexia in 4.3-8.6%, abdominal pain in 2.1-8.3%, local throat irritation in 0.9-2.8%, and flatulence in 1.7-3.5% of patients. Constipation, dyspepsia, or fecal incontinence occurred in 0.2-3.4, 0.7-5.9, or 2.8%, respectively, of patients receiving ritonavir with other antiretroviral agents; these effects were not reported in patients receiving ritonavir monotherapy. Many adverse GI effects reported with ritonavir are transient; vomiting persists for an average of 1 week, nausea for 2-3 weeks, and diarrhea for 5 weeks.
Adverse GI effects reported in less than 2% of patients receiving ritonavir alone or in conjunction with other antiretroviral agents include abnormal stools, bloody diarrhea, cheilitis, cholangitis, colitis, dry mouth, dysphagia, enlarged abdomen, eructation, esophageal ulcer, esophagitis, gastritis, gastroenteritis, GI disorder, GI hemorrhage, gingivitis,ileus, melena, mouth ulcer, pseudomembranous colitis, rectal disorder, rectal hemorrhage, sialadenitis, stomatitis, taste loss, tenesmus, thirst, tongue edema, and ulcerative colitis.
Peripheral paresthesia occurred in 6% and paresthesia or circumoral paresthesia occurred in 2.6-3.4% of patients with HIV infection receiving ritonavir monotherapy in one clinical study (study 245). In clinical studies in patients receiving ritonavir in conjunction with nucleoside antiretroviral therapy (studies 245 and 247) or in conjunction with saquinavir (study 462), peripheral paresthesia was reported in 55.7%, paresthesia in 2.1-5.2%, and circumoral paresthesia in 5.2-6.7% of patients. Asthenia occurred in 10.3% of patients receiving ritonavir monotherapy and in 15.3-28.4% of patients receiving ritonavir with other antiretroviral agents. Many of these adverse effects are transient; peripheral paresthesia persists for an average of 34 weeks and circumoral paresthesia and asthenia persist for 35 weeks.
Dizziness, insomnia, or somnolence have been reported in 2.6% of patients receiving ritonavir monotherapy and in 3.9-8.5, 2-3.4, or 2.4-2.6%, respectively, of patients receiving ritonavir with other antiretroviral agents. Headache, depression, or abnormal thinking were reported in 4.3-7.8, 1.7-7.1, or 0.7-2.6%, respectively, of patients receiving ritonavir in conjunction with other antiretroviral agents. Anxiety or confusion were reported in up to 2.1% of patients receiving ritonavir with other antiretroviral agents.
For more Drug Warnings (Complete) data for RITONAVIR (34 total), please visit the HSDB record page.

Biological Half Life

The approximate half-life of ritonavir is 3-5 hours.
The clinically relevant t1/2 beta is about 3 to 5 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: ... D.J. Kempf et al, US 5541206 (1994, 1996 both to Abbott)

Storage Conditions

Commercially available ritonavir oral solution should be stored at room temperature at 20-25C; the oral solution should not be refrigerated. Exposure to excessive heat should be avoided. Ritonavir oral solution should be stored in the manufacturer-provided amber bottle and protected from light.
Ritonavir liquid-filled (soft gelatin) capsules should be refrigerated at 28 °C until dispensed. Once dispensed, the liquid-filled capsules should be refrigerated, but may be stored at a temperature lower than 25 °C for up to 30 days. The capsules should be protected from light and excessive heat.

Interactions

These medications /amiodarone, astemizole, bepridil, bupropion, cisapride, clozapine, dihydroergotamine, encainide, ergotamine, flecainide, meperidine, pimozide, piroxicam, propafenone, propoxyphene, quinidine, rifabutin or terfenadine/ should not be administered concurrently with ritonavir; concurrent administration with ritonavir is likely to produce a large increase in the plasma concentrations of these medications, which may increase the risk of arrhythmias, hematologic abnormalities, seizures, or other potentially serious adverse effects.
In one study, concurrent administration /with clarithromycin/ increased the AUC of clarithromycin by 77% and the peak plasma concentration by 31%; dosing does not need to be adjusted in patients with normal renal function; however, for patients with a creatinine clearance of 30 to 60 ml/minute (0.5 to 1 ml/second), the dose of clarithromycin should be reduced by 50%, and for patients with a creatinine clearance of less than 30 ml/minute (0.5 ml/second), the dose of clarithromycin should be reduced by 75%.
These medications /clorazepate, diazepam, estazolam, flurazepam, midazolam, triazolam, or zolpidem/ should not be administered concurrently with ritonavir; concurrent administration with ritonavir is likely to produce a large increase in the plasma concentrations of these medications, which may produce extreme sedation and respiratory depression.
In one study, concurrent administration /with estrogen-containing oral contraceptive/ decreased the AUC of ethinyl estradiol by 40%; an oral contraceptive with a higher estrogen content or an alternative method of contraception should be considered.
For more Interactions (Complete) data for RITONAVIR (14 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023
1: Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017;51(11):1008–1022. doi:10.1177/1060028017717018
2: Talha B, Dhamoon AS. Ritonavir. In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2020.
3: Liddy AM, McLaughlin G, Schmitz S, D'Arcy DM, Barry MG. The pharmacokinetic interaction between ivacaftor and ritonavir in healthy volunteers. Br J Clin Pharmacol. 2017;83(10):2235–2241. doi:10.1111/bcp.13324
4: Neumann MA, van de Streek J. How many ritonavir cases are there still out there?. Faraday Discuss. 2018;211(0):441–458. doi:10.1039/c8fd00069g
5: Freise KJ, Hu B, Salem AH. Impact of ritonavir dose and schedule on CYP3A inhibition and venetoclax clinical pharmacokinetics. Eur J Clin Pharmacol. 2018;74(4):413–421. doi:10.1007/s00228-017-2403-3
6: Lea AP, Faulds D. Ritonavir. Drugs. 1996;52(4):541–548. doi:10.2165/00003495-199652040-00007
7: Nisly SA, Stevens BN. Ritonavir- or cobicistat-boosted antiretroviral therapy and direct oral anticoagulants: A case for apixaban. Int J STD AIDS. 2019;30(7):718–722. doi:10.1177/0956462419832099
8: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016;18(2):101–111.
9: Koklu H, Pürnak T, Tseveldorj N, Altan E, Şimşek H. Paritaprevir/Ritonavir/Ombitasvir Plus Dasabuvir Therapy-Related Severe Anemia. Ann Pharmacother. 2018;52(4):397–398. doi:10.1177/1060028017742927
10: Wakabayashi Y, Yoshino Y, Seo K, Koga I, Kitazawa T, Ota Y. Inhibition of osteoblast differentiation by ritonavir. Biomed Rep. 2018;9(6):491–496. doi:10.3892/br.2018.1154

Explore Compound Types